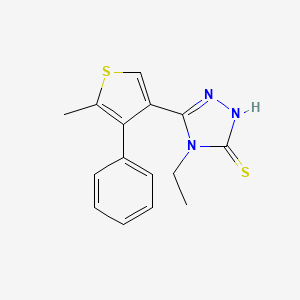
4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring fused with a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-4-phenylthiophene-3-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiol group, leading to the formation of thioethers or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives of the triazole ring.
Substitution: Thioethers or thioesters.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory properties could be related to the modulation of signaling pathways involved in the inflammatory response.
類似化合物との比較
Similar Compounds
- 4-ethyl-5-(4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(5-methylthien-3-yl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-(5-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
4-ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The phenyl group attached to the thiophene ring also contributes to its distinct properties compared to other similar compounds.
生物活性
4-Ethyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a triazole derivative that has garnered attention for its diverse biological activities. Triazoles are known for their broad spectrum of pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. This article compiles research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C15H15N3S2
- Molar Mass : 301.43 g/mol
- CAS Number : 438230-83-2
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. For instance:
- Antifungal Activity : Studies have shown that triazole compounds can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus niger through mechanisms involving the disruption of ergosterol synthesis in fungal cell membranes .
Anticancer Properties
The compound has also been assessed for its anticancer potential. In vitro studies suggest:
- Mechanism : The mechanism primarily involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. The presence of the thiol group may enhance its cytotoxicity by generating reactive oxygen species (ROS) that lead to oxidative stress in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of triazoles have been documented extensively:
- In Vivo Studies : In animal models, compounds similar to this compound have shown significant reductions in paw edema induced by carrageenan, indicating a potent anti-inflammatory effect .
Research Findings and Case Studies
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in critical metabolic pathways in pathogens.
- Induction of Apoptosis : The compound's ability to induce programmed cell death is crucial for its anticancer activity.
- Antioxidant Properties : The presence of the thiol group contributes to antioxidant activity, which may protect normal cells from oxidative damage during treatment .
特性
IUPAC Name |
4-ethyl-3-(5-methyl-4-phenylthiophen-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2/c1-3-18-14(16-17-15(18)19)12-9-20-10(2)13(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXSUDDFMNVPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC(=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














